2,6-dimethoxy-N-(5-methylpyridin-2-yl)benzamide
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Overview
Description
2,6-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound belonging to the benzamide class. Benzamides are widely recognized for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound, in particular, is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and a pyridinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the condensation of 2,6-dimethoxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of benzamides, including this compound, can be achieved through direct condensation of carboxylic acids and amines. This process is often facilitated by the use of catalysts such as Lewis acids immobilized on supports like diatomite earth. Ultrasonic irradiation is employed to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide moiety can produce amines .
Scientific Research Applications
2,6-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its interference with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide
- 3-Acetoxy-2-methylbenzamide
- 2-Hydroxy-N-(5-methylpyridin-2-yl)benzamide
Uniqueness
2,6-Dimethoxy-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced antioxidant and antibacterial activities .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2,6-dimethoxy-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-7-8-13(16-9-10)17-15(18)14-11(19-2)5-4-6-12(14)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
VTHOXCMDJKDUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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